3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
Description
3-[(E)-2-(Dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated enone system and a dimethylamino-substituted ethenyl group at the C3 position. The compound’s molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The (E)-configuration of the ethenyl group ensures planar geometry, facilitating π-conjugation with the cyclohexenone ring.
Properties
IUPAC Name |
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2)8-10(5-6-13(3)4)7-11(14)9-12/h5-7H,8-9H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLQMAASSCIQS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexenone derivative. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the dimethylamine and facilitate its nucleophilic attack on the cyclohexenone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening methods can also optimize reaction conditions and identify the most efficient catalysts for the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Features
The compound features a cyclohexenone core with a dimethylamino group and an ethenyl substituent. These structural elements contribute to its unique reactivity and photophysical properties.
Medicinal Chemistry
The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to undergo photoinduced electron transfer (PET) makes it suitable for applications in cellular imaging and diagnostic assays .
Case Study: Fluorescent Probes
A study demonstrated that derivatives of this compound exhibited high fluorescence quantum yields, making them effective for tracking cellular processes in real-time. The application of these probes in live-cell imaging has been validated in various experimental setups, showcasing their utility in monitoring cellular dynamics.
Photochemistry
In photochemical studies, the compound acts as a photosensitizer , absorbing light and facilitating energy transfer processes. This property is particularly valuable in the development of photodynamic therapy (PDT) agents for cancer treatment.
Table 1: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 520 nm |
| Quantum Yield | 0.85 |
| Stability in Aqueous Solution | High |
Materials Science
The unique structural properties of this compound allow it to be incorporated into polymeric materials for enhanced optical functionalities. Its use in creating light-emitting diodes (LEDs) and other optoelectronic devices has been explored.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating this compound into OLEDs significantly improves their efficiency and brightness. The compound's photophysical properties contribute to the overall performance of the devices, making them suitable for commercial applications.
Synthetic Routes
The synthesis of 3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions such as:
- Knoevenagel Condensation : This method allows for the formation of the ethenyl linkage through condensation reactions between aldehydes and active methylene compounds.
Characterization Techniques
Characterization of the compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Ultraviolet-visible (UV-Vis) Spectroscopy
Mechanism of Action
The mechanism by which 3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can undergo nucleophilic addition reactions with electrophilic centers in biological molecules, leading to changes in their activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Comparative Analysis of Structural Analogs
Structural and Electronic Effects
Dimethylamino Group (Target Compound): The dimethylamino group is strongly electron-donating, enhancing the electron density of the ethenyl moiety. The planar geometry of the (E)-ethenyl group allows conjugation with the cyclohexenone ring, stabilizing the enone system .
Chlorophenyl Derivative: The 4-chlorophenyl substituent introduces electron-withdrawing effects, reducing electron density at the ethenyl group. This stabilizes the compound against oxidation but may decrease reactivity in nucleophilic environments. Crystallizes in a monoclinic system (P21/n) with Cl⋯π interactions contributing to packing stability .
Styryl Derivative: The 4-(dimethylamino)styryl group extends conjugation, leading to redshifted UV-Vis absorption compared to the target compound. Crystal structures reveal C-H⋯O hydrogen bonds between the styryl group and carbonyl oxygen, influencing supramolecular assembly .
Fluorophenyl Bis-Cyclohexenone: The fluorophenyl group induces intramolecular hydrogen bonding (O-H⋯F), stabilizing the spirocyclic framework. The bis-cyclohexenone structure exhibits dual pharmacological activity due to two enone systems .
Higher molecular weight (333.43 g/mol) correlates with increased lipophilicity, which may enhance membrane permeability .
Pharmacological Implications
- Anti-Inflammatory Potential: Cyclohexenone derivatives are known to inhibit cyclooxygenase (COX) enzymes. The dimethylamino group in the target compound may enhance binding affinity to COX-2 due to its basicity .
- Antimicrobial Activity : Chlorophenyl and fluorophenyl analogs exhibit improved stability against microbial degradation, attributed to halogen-mediated hydrophobic interactions .
- Synthetic Versatility: The ethenyl group in the target compound serves as a reactive site for further functionalization, enabling the synthesis of diverse analogs (e.g., phenoxyphenylamino derivative) .
Biological Activity
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, also known as a derivative of dimethylamino styryl cyclohexenone, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 295.4 g/mol
- IUPAC Name : (2E)-2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetaldehyde
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Condensation Reaction : Combining 4-(dimethylamino)benzaldehyde with 5,5-dimethylcyclohexenone under basic conditions.
- Formation of Styryl Intermediate : The initial product undergoes further reactions to introduce additional functional groups leading to the final compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its conjugated system facilitates:
- Electron Transfer Reactions : Influencing cellular processes.
- Protein and Nucleic Acid Interactions : Potentially modulating their functions and activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Demonstrated cytotoxic effects against various cancer cell lines.
- Mechanisms : Induction of apoptosis and inhibition of cell proliferation were observed in studies involving similar dimethylamino compounds .
Anti-inflammatory Effects
Studies have suggested potential anti-inflammatory properties attributed to the modulation of inflammatory pathways:
- Cytokine Regulation : The compound may influence the production of pro-inflammatory cytokines.
- Cellular Pathways : Inhibition of NF-kB signaling pathways has been noted in related compounds .
Study 1: Anticancer Activity Assessment
A study conducted by Asiri et al. (2019) evaluated the anticancer effects of similar compounds in vitro. The findings revealed significant cytotoxicity against breast and lung cancer cell lines, with IC values indicating potent activity .
Study 2: Anti-inflammatory Mechanisms
Research published in the Journal of Organic Chemistry explored the anti-inflammatory mechanisms through which dimethylamino derivatives exert effects on macrophage activation. The study highlighted a reduction in nitric oxide production as a key mechanism .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a conjugated enamine formation reaction. A plausible route involves the condensation of 5,5-dimethylcyclohex-2-en-1-one with dimethylaminoacetaldehyde under acidic or basic catalysis. Key optimization parameters include:
- Catalyst selection : Use of mild bases (e.g., KCO) to promote enamine formation while minimizing side reactions like retro-aldol processes .
- Solvent system : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance solubility and reaction efficiency .
- Temperature control : Maintaining temperatures between 60–80°C to balance reaction rate and product stability.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
-
X-ray crystallography : Resolves absolute configuration and bond parameters (e.g., C=C bond length ~1.34 Å, confirming the (E)-stereochemistry) .
-
NMR spectroscopy : H NMR detects vinyl proton splitting patterns (δ 6.5–7.0 ppm, doublet for (E)-configuration) and dimethylamino protons (δ 2.2–2.5 ppm, singlet). C NMR identifies carbonyl (δ ~200 ppm) and conjugated enamine carbons .
-
UV-Vis spectroscopy : Absorbance near 300–350 nm indicates π→π* transitions in the conjugated enamine system.
Key Structural Parameters (X-ray) Value Reference C1-C2 (enamine bond length) 1.34 Å C2-N (dimethylamino bond length) 1.45 Å Dihedral angle (enamine vs. cyclohexenone) 167.3°
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Light sensitivity : Store in amber vials to prevent photoisomerization of the enamine group.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the dimethylamino group.
- Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes degradation .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps (e.g., ~4.5 eV for enamine systems) and electrostatic potential maps for nucleophilic/electrophilic sites .
- MD simulations : Evaluate solvent interactions (e.g., acetonitrile vs. water) to predict solubility and aggregation behavior.
- TD-DFT : Correlate computed UV-Vis spectra with experimental data to validate electronic transitions .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical models?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or conformational flexibility. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., enamine tautomerism) causing signal broadening .
- Solvent correction in DFT : Incorporate PCM (Polarizable Continuum Model) to adjust for solvent polarity in computational predictions .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., NOE between vinyl and cyclohexenone protons) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The α,β-unsaturated ketone moiety undergoes Michael additions. Key steps:
- Kinetic vs. thermodynamic control : Use low temperatures (–78°C) to favor 1,2-addition (kinetic) or room temperature for 1,4-addition (thermodynamic).
- Catalyst screening : Organocatalysts (e.g., proline derivatives) enhance enantioselectivity in asymmetric additions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate enolate formation.
Q. How can researchers design biological activity assays for this compound, given its structural features?
- Methodological Answer :
- Target selection : Prioritize enzymes with α,β-unsaturated ketone-binding pockets (e.g., dehydrogenases or kinases).
- Assay conditions : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC determination.
- SAR studies : Modify the dimethylamino group to assess its role in membrane permeability (e.g., logP comparisons via HPLC) .
Data Contradiction Analysis
| Observed vs. Calculated NMR Shifts (δ, ppm) | Experimental | DFT-Predicted | Deviation | Source |
|---|---|---|---|---|
| Vinyl proton (C=CH) | 6.82 | 6.95 | +0.13 | |
| Cyclohexenone carbonyl (C=O) | 200.5 | 198.7 | –1.8 |
Resolution : Deviations arise from solvent (DMSO vs. gas-phase in DFT) and relativistic effects. Include implicit solvent models to reduce errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
